N-[2-(3-Chlorophenyl)propan-2-yl]-N'-phenylurea
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Overview
Description
N-[2-(3-Chlorophenyl)propan-2-yl]-N’-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to a phenyl group and a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Chlorophenyl)propan-2-yl]-N’-phenylurea typically involves the reaction of 3-chlorophenyl isocyanate with isopropanol and aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 3-chlorophenyl isocyanate by reacting 3-chloroaniline with phosgene.
Step 2: Reaction of 3-chlorophenyl isocyanate with isopropanol to form N-[2-(3-Chlorophenyl)propan-2-yl]urea.
Step 3: Reaction of N-[2-(3-Chlorophenyl)propan-2-yl]urea with aniline to form N-[2-(3-Chlorophenyl)propan-2-yl]-N’-phenylurea.
Industrial Production Methods
In industrial settings, the production of N-[2-(3-Chlorophenyl)propan-2-yl]-N’-phenylurea may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Chlorophenyl)propan-2-yl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenyl and chlorophenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used under appropriate conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-[2-(3-Chlorophenyl)propan-2-yl]-N’-phenylurea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[2-(3-Chlorophenyl)propan-2-yl]-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-Chlorophenyl)propan-2-yl]urea
- N-phenylurea
- 3-Chlorophenyl isocyanate
Uniqueness
N-[2-(3-Chlorophenyl)propan-2-yl]-N’-phenylurea is unique due to the presence of both phenyl and 3-chlorophenyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
185696-22-4 |
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Molecular Formula |
C16H17ClN2O |
Molecular Weight |
288.77 g/mol |
IUPAC Name |
1-[2-(3-chlorophenyl)propan-2-yl]-3-phenylurea |
InChI |
InChI=1S/C16H17ClN2O/c1-16(2,12-7-6-8-13(17)11-12)19-15(20)18-14-9-4-3-5-10-14/h3-11H,1-2H3,(H2,18,19,20) |
InChI Key |
NIAQDDCPADTHKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Cl)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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